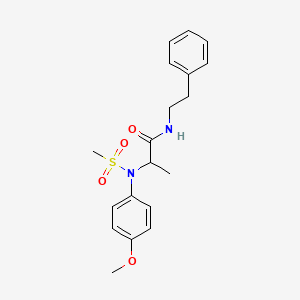
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide, commonly known as MMMA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of α-aminoamide derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of MMMA is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms. MMMA has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases. It has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to modulate the activity of ion channels involved in pain transmission, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
MMMA has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. MMMA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to possess analgesic activity by modulating the activity of ion channels involved in pain transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MMMA in lab experiments is its high purity and stability. MMMA is easy to synthesize and yields high purity product, which makes it an ideal compound for lab experiments. Additionally, MMMA has shown promising results in various scientific research applications, which makes it an attractive compound for further studies. However, one of the limitations of using MMMA in lab experiments is its limited solubility in aqueous solutions. This may limit its use in certain experiments where aqueous solutions are required.
Orientations Futures
There are several future directions for the study of MMMA. One of the future directions is to further elucidate the mechanism of action of MMMA. This will help to better understand how MMMA exerts its therapeutic effects and may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of MMMA in vivo. This will help to determine the potential of MMMA as a therapeutic agent for various diseases. Finally, further studies are needed to optimize the synthesis method of MMMA and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of MMMA involves the condensation of N-benzyl-N-methylglycine methyl ester with 4-methoxybenzylamine in the presence of a coupling reagent. The resulting intermediate is then reacted with methylsulfonyl chloride to obtain the final product, MMMA. The synthesis method is simple, efficient, and yields high purity product.
Applications De Recherche Scientifique
MMMA has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. MMMA has been reported to exhibit potent anti-tumor activity in various cancer cell lines and has shown to be effective against multidrug-resistant cancer cells. It has also shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to possess analgesic activity by modulating the activity of ion channels involved in pain transmission.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(19(22)20-14-13-16-7-5-4-6-8-16)21(26(3,23)24)17-9-11-18(25-2)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDPIXBODOOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)
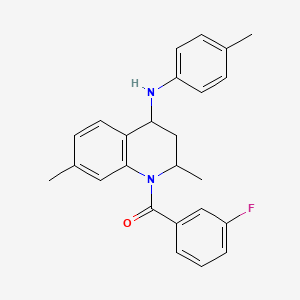
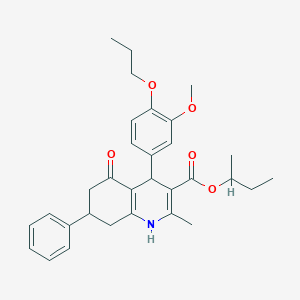
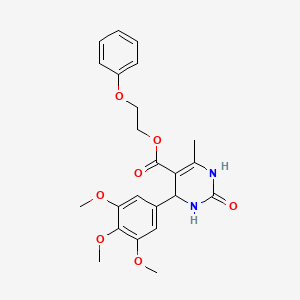
![4-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5061004.png)
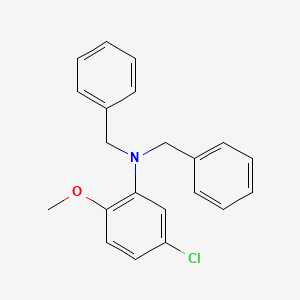
![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)
![4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5061020.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5061025.png)
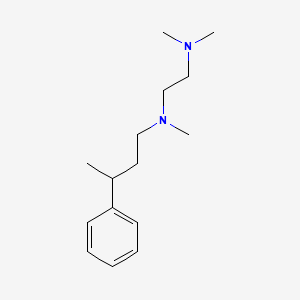
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5061043.png)
![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)